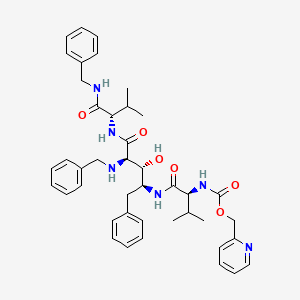
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its unique structure, which includes a phenylcyclohexyl group attached to the piperazine ring. It is often used in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride, typically involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The specific conditions and reagents used can vary depending on the desired product and the scale of production.
化学反応の分析
Types of Reactions
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学的研究の応用
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride include other piperazine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a phenylcyclohexyl group. This structural feature may confer specific biological and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
110180-11-5 |
|---|---|
分子式 |
C18H27ClN2O |
分子量 |
322.9 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-(1-phenylcyclohexyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-19-12-14-20(15-13-19)17(21)18(10-6-3-7-11-18)16-8-4-2-5-9-16;/h2,4-5,8-9H,3,6-7,10-15H2,1H3;1H |
InChIキー |
NOFCSHDOTBEYKR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2(CCCCC2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)

![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)







